molecular formula C15H24ClN3O B14918936 2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-YL)ethyl]piperazino}-1-propanone

2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-YL)ethyl]piperazino}-1-propanone

Cat. No.: B14918936
M. Wt: 297.82 g/mol
InChI Key: GHHBRLCRELRSLD-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone is a complex organic compound that features a unique structure combining a pyrrole ring, a piperazine ring, and a chlorinated propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone typically involves multiple steps, starting with the preparation of the pyrrole and piperazine intermediates. One common route involves the alkylation of 2,5-dimethylpyrrole with an appropriate alkyl halide to introduce the ethyl group. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the chlorinated propanone moiety is introduced through a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Scientific Research Applications

2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-butanone: Similar structure but with a butanone moiety.

    2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-pentanone: Similar structure but with a pentanone moiety.

Uniqueness

2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazino}-1-propanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H24ClN3O

Molecular Weight

297.82 g/mol

IUPAC Name

2-chloro-1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C15H24ClN3O/c1-12-4-5-13(2)19(12)11-8-17-6-9-18(10-7-17)15(20)14(3)16/h4-5,14H,6-11H2,1-3H3

InChI Key

GHHBRLCRELRSLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCN2CCN(CC2)C(=O)C(C)Cl)C

Origin of Product

United States

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